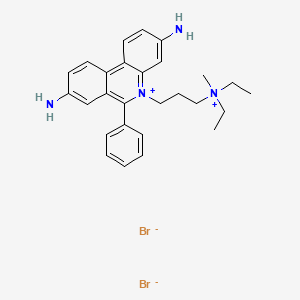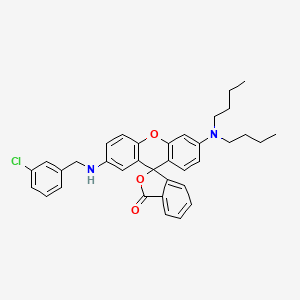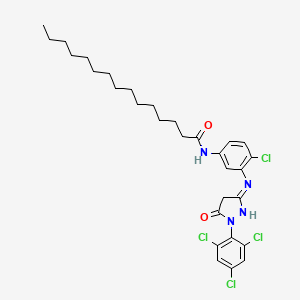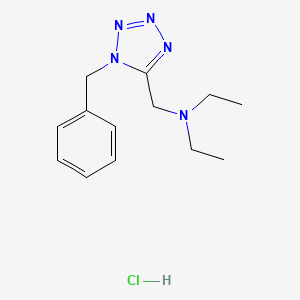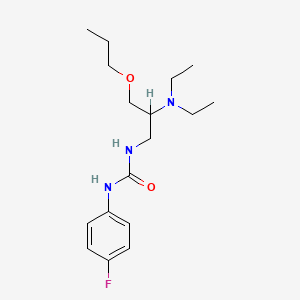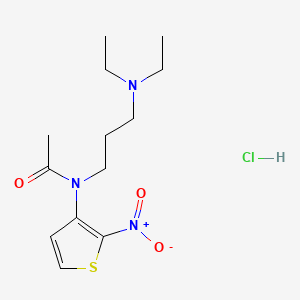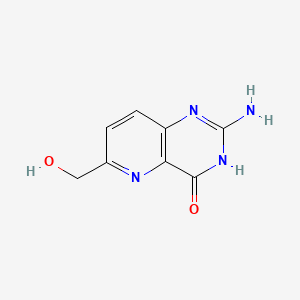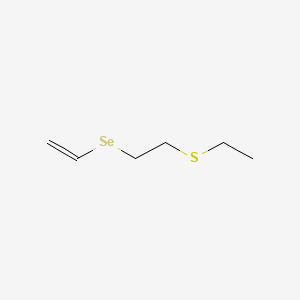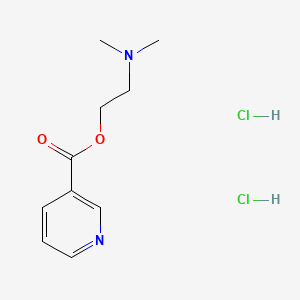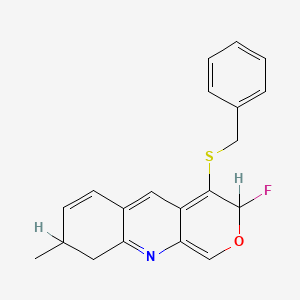
2-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline is a synthetic organic compound belonging to the class of benzothiopyranoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methyl groups in the structure enhances its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable fluorinated aromatic compound, the synthesis may involve:
Nucleophilic substitution: reactions to introduce the fluorine atom.
Cyclization: reactions to form the benzothiopyranoquinoline core.
Methylation: steps to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
2-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxylated derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
科学的研究の応用
2-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to biological targets, while the benzothiopyranoquinoline core interacts with various enzymes and receptors. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 3-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline
- 4-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline
- 7-Methylbenzo©acridine
- 12-Methylbenzo(a)acridine
Uniqueness
2-Fluoro-7-methyl-6H-(1)benzothiopyrano(4,3-b)quinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the fluorine atom at the 2-position and the methyl group at the 7-position distinguishes it from other similar compounds, potentially leading to different biological effects and applications.
特性
CAS番号 |
52831-37-5 |
|---|---|
分子式 |
C20H18FNOS |
分子量 |
339.4 g/mol |
IUPAC名 |
4-benzylsulfanyl-3-fluoro-8-methyl-8,9-dihydro-3H-pyrano[3,4-b]quinoline |
InChI |
InChI=1S/C20H18FNOS/c1-13-7-8-15-10-16-18(22-17(15)9-13)11-23-20(21)19(16)24-12-14-5-3-2-4-6-14/h2-8,10-11,13,20H,9,12H2,1H3 |
InChIキー |
XKEGWHNQCWTFJP-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=NC3=COC(C(=C3C=C2C=C1)SCC4=CC=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




